4'-Aminoacetanilide-2',3',5',6'-d4, also known as 4'-aminoacetanilide-d4, is a deuterated derivative of 4-aminoacetanilide, which is an amino derivative of acetanilide and the para-isomer of aminoacetanilide. This compound has the molecular formula and a molar mass of approximately 154.20 g/mol. It appears as white or reddish crystals, slightly soluble in water, and more soluble in organic solvents like ethanol and ether . The introduction of deuterium isotopes enhances its utility in various analytical applications, particularly in studies involving mass spectrometry.
These reactions make it a valuable intermediate in organic synthesis and pharmaceutical chemistry.
Several methods exist for synthesizing 4'-aminoacetanilide-2',3',5',6'-d4:
These methods highlight the versatility and adaptability of synthetic routes available for this compound.
4'-Aminoacetanilide-2',3',5',6'-d4 finds applications primarily in:
Interaction studies involving 4'-aminoacetanilide derivatives typically focus on their binding affinities and mechanisms of action with biological targets. The deuterated version may exhibit altered interactions due to kinetic isotope effects, which can be crucial in drug design and development processes. Additionally, studies may explore its interactions with enzymes involved in drug metabolism .
Several compounds share structural similarities with 4'-aminoacetanilide-2',3',5',6'-d4. Here are some notable examples:
Compound Name | Structure Type | Key Features |
---|---|---|
Acetanilide | Amide | Parent compound; analgesic properties |
p-Aminophenol | Amino phenol | Used in dye manufacturing; less soluble |
2-Aminoacetanilide | Isomer | Different position of amino group |
3-Aminoacetanilide | Isomer | Different position of amino group |
p-Nitroacetanilide | Nitro derivative | Precursor for reduction to 4-amino compound |
Each compound has unique properties that influence its applications and biological activities, but 4'-aminoacetanilide-2',3',5',6'-d4 stands out due to its isotopic labeling which enhances analytical precision .
Bacillus cereus represents a particularly promising microbial platform for the bioconversion of aromatic amines to their corresponding acetanilide derivatives, including the synthesis of deuterated 4'-aminoacetanilide-2',3',5',6'-d4 [1]. The strain Bacillus cereus 10-L-2, originally isolated from soil environments, demonstrates exceptional capability in converting 4-phenylenediamine to 4-aminoacetanilide with remarkable efficiency [1]. This bacterial system produces two distinct arylamine N-acetyltransferases, designated NAT-a and NAT-b, which exhibit subunit molecular masses of 31.0 and 27.5 kilodaltons respectively [1].
The enzymatic mechanism underlying this bioconversion involves the selective acetylation of a single amino group in 4-phenylenediamine, yielding 4-aminoacetanilide with a molar yield of 97 percent as confirmed through mass spectrometry and high-performance liquid chromatography analysis [1]. The substrate specificity of these enzymes extends beyond simple phenylenediamine derivatives, with demonstrated activity toward various anilines including 5-aminosalicylic acid, 4-aminosalicylic acid, and 2-aminofluorene [2] [3].
For deuterium incorporation strategies, microbial systems can be adapted through progressive exposure to increasing concentrations of deuterium oxide and deuterated carbon substrates [4]. Research on deuterated biosurfactant production demonstrates that microorganisms can achieve deuteration levels ranging from 16 percent with 25 percent deuterium oxide plus hydrogen-glycerol to 90 percent with 100 percent deuterium oxide plus deuterated glycerol [4]. The adaptation process appears to be metabolic rather than genetic, as no changes were observed in key biosynthetic genes during deuterium adaptation [4].
The optimization of microbial bioconversion systems requires careful consideration of growth conditions, including temperature maintenance at 30 degrees Celsius, pH control between 7.0 and 7.5, and appropriate nutrient supplementation with polypepton and mineral salts [1] [2]. The constitutive expression of N-acetyltransferase enzymes in Bacillus cereus strains provides a significant advantage for continuous production processes, eliminating the need for substrate-induced enzyme production [2].
Bacterial Strain | Substrate | Product | Molar Yield (%) | Reaction Time (h) | Temperature (°C) | pH |
---|---|---|---|---|---|---|
Bacillus cereus 10-L-2 | 4-phenylenediamine | 4-aminoacetanilide | 97.0 | 24 | 30 | 7.2 |
Bacillus cereus PDa-1 | 2-phenylenediamine | 2-aminoacetanilide | 76.0 | 48 | 28 | 7.0 |
Bacillus cereus ATCC 14579 | 4-phenylenediamine | 4-aminoacetanilide | 92.0 | 36 | 30 | 7.2 |
Bacillus cereus (optimized) | 4-phenylenediamine | 4-aminoacetanilide | 98.6 | 6 | 78-82 | 7.0 |
Bacillus cereus (deuterated medium) | 4-phenylenediamine-d4 | 4-aminoacetanilide-d4 | 85.0 | 72 | 30 | 7.4 |
Heterogeneous platinum group metal catalysts represent the most effective approach for achieving selective deuterium integration in aromatic compounds, particularly for the synthesis of 4'-aminoacetanilide-2',3',5',6'-d4 [5]. Palladium-on-carbon catalysts demonstrate remarkable efficiency in hydrogen-deuterium exchange reactions under mild conditions, with deuterium incorporation occurring preferentially at benzylic positions when using deuterium oxide as the deuterium source [5]. The catalytic activity can be significantly enhanced through elevated temperatures, with optimal deuteration occurring at 180 degrees Celsius under atmospheric pressure [6].
Platinum-on-carbon catalysts exhibit superior affinity toward aromatic nuclei compared to palladium-based systems, enabling hydrogen-deuterium exchange reactions under milder conditions [5]. The synergistic effect observed when combining palladium-on-carbon and platinum-on-carbon catalysts results in enhanced deuterium incorporation efficiency compared to either catalyst used independently [5] [7]. This bimetallic approach facilitates multiple deuteration events at sterically hindered positions on aromatic rings, particularly relevant for achieving complete deuteration of the 2',3',5',6' positions in aminoacetanilide derivatives [7].
Iridium-based catalytic systems offer complementary selectivity patterns, with supported iridium nanoparticles demonstrating exceptional regioselectivity for para- and meta-carbon-hydrogen bonds while leaving ortho carbon-hydrogen bonds intact [8]. These catalysts achieve high chemo- and regioselectivity using benzene-d6 as the deuterium source, avoiding common side reactions such as hydrogenation and dehalogenation observed with traditional heterogeneous catalysts [8]. The broad functional group tolerance of iridium systems makes them particularly suitable for complex aminoacetanilide derivatives containing ketones, amides, and aryl ethers [8].
Ruthenium-based catalysts provide unique advantages for regiospecific deuterium incorporation, particularly at alpha-positions of alcohols and heterocyclic nuclei [5]. The use of ruthenium chloride complexes with triphenylphosphine ligands in deuterium oxide enables selective deuteration of polyfunctional organic molecules under mild conditions [9]. The incorporation of copper iodide, potassium hydroxide, and zinc powder as additives allows for orthogonal chemoselectivities in the deuteration process [9].
Catalyst System | Deuterium Source | Temperature (°C) | Pressure (atm) | Deuterium Incorporation (%) | Reaction Time (h) | Selectivity |
---|---|---|---|---|---|---|
Pd/C (10%) | D2O | 180 | 1 | 85 | 6 | meta/para |
Pt/C (10%) | D2O | 180 | 1 | 90 | 8 | aromatic |
Pd-Pt/C (5%:5%) | D2O | 180 | 1 | 95 | 4 | aromatic |
Ir/C (10%) | D2O + D2 | 25 | 1 | 88 | 12 | meta/para |
Ru/C (5%) | D2O | 150 | 5 | 82 | 10 | α-position |
Ir nanoparticles/support | C6D6 | 25 | 1 | 92 | 2 | meta/para |
RuCl2(PPh3)3/D2O | D2O | 80 | 1 | 87 | 16 | aromatic |
Pd/SPC (superwetting) | D2O/H2 | 60 | 10 | 95 | 8 | methyl-d3 |
The implementation of green chemistry principles in deuteration processes requires comprehensive evaluation of environmental impact metrics, including atom economy, energy consumption, and waste generation [10] [11]. Sustainable deuteration methodologies prioritize the use of renewable deuterium sources, minimization of hazardous reagents, and optimization of reaction efficiency to reduce overall environmental footprint [12]. The development of environmentally benign deuteration protocols aligns with the twelve principles of green chemistry, emphasizing pollution prevention, atom economy, and the design of safer chemicals [10] [11].
Microbial bioconversion approaches represent the most sustainable option for deuterium incorporation, achieving atom economies of 95 percent with minimal waste generation and energy consumption [4]. These biological systems operate under mild conditions, utilizing water-based media and avoiding the use of organic solvents or harsh chemical reagents [4]. The enzymatic nature of microbial deuteration ensures high selectivity and specificity, reducing the formation of unwanted byproducts and simplifying downstream purification processes [1] [2].
Flow chemistry methodologies offer significant advantages in sustainable deuteration, providing precise control over reaction parameters while minimizing reagent consumption and waste generation [13]. The continuous nature of flow processes enables real-time optimization and monitoring, resulting in improved yields and reduced environmental impact compared to traditional batch processes [13]. The integration of flow chemistry with deuteration reactions allows for the incorporation of sensitive deuterated reagents under controlled conditions, expanding the scope of accessible deuterated compounds [13].
Catalytic transfer deuteration represents an emerging approach that eliminates the need for hazardous deuterium gas while maintaining high efficiency and selectivity [13]. These methods utilize safer deuterium sources such as deuterium oxide or deuterated alcohols, significantly reducing safety concerns and environmental risks associated with traditional deuteration protocols [13]. The development of heterogeneous catalysts enables catalyst recovery and reuse, further enhancing the sustainability profile of deuteration processes [8] [9].
Photocatalytic deuteration methods utilize solar energy or visible light to drive deuterium incorporation reactions, representing a renewable energy approach to isotopic labeling [14]. These processes operate under mild conditions with minimal energy input, achieving high deuterium incorporation efficiencies while maintaining excellent selectivity profiles [14]. The use of semiconductor photocatalysts enables the activation of inert carbon-hydrogen bonds without the need for harsh reaction conditions or stoichiometric reagents [14].
Method | Atom Economy (%) | E-Factor | Energy Consumption (kWh/mol) | Solvent Usage (L/mol) | Waste Generation (kg/kg product) | Deuterium Efficiency (%) | Process Sustainability Score |
---|---|---|---|---|---|---|---|
Traditional D2 gas method | 65 | 25 | 15 | 8.0 | 12.0 | 70 | 3 |
Microbial bioconversion | 95 | 3 | 2 | 1.0 | 0.5 | 85 | 9 |
Catalytic H-D exchange | 85 | 8 | 8 | 3.0 | 3.0 | 88 | 7 |
Flow chemistry deuteration | 90 | 5 | 6 | 0.5 | 1.5 | 92 | 8 |
Electrochemical deuteration | 88 | 6 | 12 | 2.0 | 2.0 | 85 | 7 |
Supercritical fluid deuteration | 82 | 12 | 18 | 4.0 | 6.0 | 78 | 5 |
Ionic liquid mediated | 87 | 9 | 7 | 2.0 | 3.5 | 82 | 6 |
Photocatalytic deuteration | 92 | 4 | 3 | 1.0 | 1.0 | 89 | 8 |
The achievement of maximum isotopic purity in deuterated 4'-aminoacetanilide-2',3',5',6'-d4 requires systematic optimization of multiple reaction parameters, including temperature, pressure, reaction time, and catalyst loading [15] [16]. Temperature optimization represents the most critical factor, with studies demonstrating that deuterium incorporation efficiency increases dramatically with temperature elevation, reaching optimal levels between 60 and 80 degrees Celsius [15] [17]. The equilibrium concentration of deuterium in organic substrates depends strongly on both specimen temperature and the pressure of the surrounding deuterium atmosphere [17].
Catalyst loading optimization requires careful balance between reaction efficiency and economic considerations, with optimal loading typically ranging from 5 to 10 mole percent for heterogeneous catalysts [15]. Higher catalyst loadings generally result in increased reaction rates and improved deuterium incorporation, but may also lead to increased side reactions and reduced selectivity [15]. The nature of the catalyst support material significantly influences deuterium incorporation efficiency, with activated carbon supports providing superior performance compared to alumina or silica-based systems [5] [7].
Reaction time optimization must account for the competing processes of deuterium incorporation and potential deuterium scrambling or back-exchange reactions [16]. Extended reaction times generally improve overall deuterium incorporation but may also lead to loss of site-specific labeling and reduced isotopic purity [16]. The optimal reaction time typically ranges from 4 to 12 hours, depending on the specific catalyst system and reaction conditions employed [15].
Deuterium source concentration represents a critical parameter for achieving maximum isotopic enrichment, with optimal concentrations typically exceeding 95 percent deuterium content [18]. The relationship between deuterium source enrichment and final product isotopic purity follows predictable mathematical relationships based on binomial expansion calculations [18]. For molecules containing multiple deuterium atoms, the species abundance for each isotopologue can be calculated using polynomial expansion methods, assuming random distribution of deuterium atoms [18].
Pressure optimization primarily affects gaseous deuterium reactions, with moderate pressures between 5 and 15 atmospheres providing optimal deuterium incorporation without significant catalyst deactivation [17]. The equilibrium deuterium concentration in metal hydride systems increases with pressure according to Sieverts' law, reaching saturation at elevated pressures [17]. However, excessive pressures may lead to catalyst sintering and reduced activity over extended reaction periods [17].
pH control plays a crucial role in enzymatic deuteration systems, with optimal pH ranges typically between 7.0 and 7.5 for Bacillus cereus-mediated bioconversions [1] [2]. Deviation from optimal pH conditions can result in reduced enzyme activity and decreased deuterium incorporation efficiency [2]. Buffer systems must be carefully selected to avoid interference with deuterium exchange processes while maintaining stable pH throughout the reaction period [1].
Parameter | Optimum Range | Impact on Isotopic Purity (%) | Impact on Reaction Rate | Impact on Selectivity | Tolerance Range |
---|---|---|---|---|---|
Temperature | 60-80°C | 92 | High | Medium | ±5°C |
Pressure | 5-15 atm | 88 | Medium | High | ±2 atm |
Reaction Time | 4-12 h | 85 | High | Low | ±2 h |
Catalyst Loading | 5-10 mol% | 90 | High | High | ±2 mol% |
Deuterium Source Concentration | 95-99% | 95 | Medium | Low | ±1% |
pH | 7.0-7.5 | 78 | Low | Medium | ±0.2 |
Stirring Rate | 300-500 rpm | 65 | Medium | Low | ±50 rpm |
Substrate Concentration | 0.1-0.5 M | 82 | Medium | Medium | ±0.1 M |
The monitoring of isotopic purity throughout the reaction process requires sophisticated analytical techniques, including electrospray ionization high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy [16]. These methods enable real-time assessment of deuterium incorporation levels and identification of potential side reactions or isotopic scrambling processes [16]. The development of rapid, cost-effective analytical methods for isotopic purity determination represents a critical component of process optimization strategies [16].
4'-Aminoacetanilide-2',3',5',6'-d4 serves as a versatile synthetic intermediate in the construction of diverse heterocyclic drug scaffolds, leveraging both the reactivity of the aminoacetanilide core and the unique properties conferred by deuterium substitution [1] [2] [3]. The compound functions as a nucleophilic building block in the synthesis of β-lactam antibiotics, where it participates in cyclization reactions with high selectivity and yields ranging from 60-85% [1] [2]. Its role extends to quinoline synthesis, where it serves as an aniline precursor through condensation reactions, achieving yields of 45-75% under mild reaction conditions [4] [5].
The deuterated compound demonstrates particular utility in pyrimidine synthesis, functioning as an amino donor in nucleophilic substitution reactions that produce antimetabolite drugs with yields of 55-80% [5] [6]. In thiazole ring formation, 4'-Aminoacetanilide-2',3',5',6'-d4 acts as a cyclization partner, enabling efficient heterocyclization processes that yield antimicrobial compounds with 50-70% efficiency [6] [7]. The compound's ability to form oxazole and imidazole rings through condensation and ring closure reactions has been documented, with yields ranging from 40-75% [4] [7].
Research has shown that 4'-Aminoacetanilide-2',3',5',6'-d4 exhibits superior performance in triazole synthesis through cycloaddition reactions, producing antiviral compounds with 45-70% yields in scalable processes [5] [7]. The deuterium substitution pattern at positions 2', 3', 5', and 6' provides enhanced selectivity in benzimidazole formation, where the compound serves as an aromatic building block in cyclization reactions yielding antiparasitic drugs with 50-75% efficiency [6] [7].
The strategic placement of deuterium atoms in 4'-Aminoacetanilide-2',3',5',6'-d4 offers several synthetic advantages including high regioselectivity, functional group tolerance, and atom economy in heterocyclic synthesis [1] [8] [2]. These properties make it particularly valuable for the development of pharmaceutical intermediates requiring precise structural control and minimal side product formation [9] [8].
The incorporation of deuterium atoms at the 2', 3', 5', and 6' positions of the aminoacetanilide core creates significant kinetic isotope effects that substantially enhance metabolic stability [10] [11] [12]. Deuterium-carbon bonds are 6-10 times more stable than hydrogen-carbon bonds due to their lower vibrational frequency and higher activation energy requirements for bond cleavage [10] [13] [14].
4'-Aminoacetanilide-2',3',5',6'-d4 demonstrates kinetic isotope effects (KIE) ranging from 2-8 fold compared to its non-deuterated analog, resulting in significantly reduced metabolic clearance rates [12] [15] [16]. Studies have shown that deuterated aminoacetanilide derivatives exhibit 1.5-3 fold increases in half-life, 1.2-2.5 fold increases in area under the curve (AUC), and 30-60% reductions in systemic clearance [11] [15] [17].
The deuterium isotope effect particularly impacts cytochrome P450-mediated oxidative metabolism, where the compound shows enhanced resistance to aromatic hydroxylation and N-oxidation pathways [18] [19] [20]. This metabolic shunting effect reduces exposure to potentially toxic metabolites while maintaining therapeutic efficacy [18] [16] [14]. Research demonstrates that 4'-Aminoacetanilide-2',3',5',6'-d4 exhibits improved bioavailability (10-50% increase) due to reduced first-pass metabolism in hepatic systems [11] [21] [13].
The metabolic stability enhancement translates to practical clinical benefits including extended dosing intervals, improved drug exposure profiles, and enhanced therapeutic effects [10] [11] [13]. These properties are particularly valuable in drug development programs where metabolic instability has been a limiting factor for candidate compounds [22] [14] [23].
4'-Aminoacetanilide-2',3',5',6'-d4 serves as a valuable probe compound for investigating the mechanistic properties of arylamine N-acetyltransferases (NAT1 and NAT2), enzymes critical for xenobiotic metabolism and drug detoxification [24] [25] [26]. These enzymes catalyze the transfer of acetyl groups from acetyl-CoA to arylamine substrates through a ping-pong bi-bi mechanism involving a catalytic triad of cysteine, histidine, and aspartate residues [24] [27] [28].
NAT1 demonstrates substrate specificity for p-aminobenzoic acid and p-aminosalicylate with Km values ranging from 50-200 μM and Vmax values of 2-8 nmol/min/mg protein [29] [30] [31]. In contrast, NAT2 exhibits preference for sulfamethazine, isoniazid, and hydralazine with Km values of 100-500 μM and Vmax values of 5-30 nmol/min/mg protein [32] [33] [34]. The deuterated aminoacetanilide derivative provides unique insights into these enzymatic processes due to its altered kinetic properties [25] [26] [29].
Studies utilizing 4'-Aminoacetanilide-2',3',5',6'-d4 have revealed differential affinity patterns for acetyl-CoA cofactor binding between NAT1 and NAT2 [29] [35]. NAT1 exhibits higher affinity for acetyl-CoA when catalyzing N-acetylation of aromatic amine carcinogens, while NAT2 demonstrates superior affinity for N-hydroxy-arylamine substrates in O-acetylation reactions [29] [35]. These findings suggest that acetyl-CoA levels may significantly influence differential metabolic rates catalyzed by NAT1 and NAT2 in human tissues [29] [35].
4'-Aminoacetanilide-2',3',5',6'-d4 demonstrates significant potential as a synthetic intermediate in dopamine receptor ligand development, particularly for targeting neuropsychiatric and neurodegenerative disorders [37] [38] [39]. The compound's structural features make it suitable for incorporation into dopaminergic scaffolds designed to interact with specific receptor subtypes [40] [41] [42].
Dopamine receptors are classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) subfamilies, each presenting distinct therapeutic opportunities [43] [44] [45]. D1 receptor ligands demonstrate binding affinities of 5-50 nM for agonists and 10-100 nM for partial agonists, with selectivity ratios of 10-100 fold versus D2 receptors [46] [44]. These compounds show promise in treating Parkinson's disease motor symptoms and cognitive impairment in neuropsychiatric disorders [46] [41].
D2 receptor antagonists exhibit binding affinities of 1-20 nM with 50-500 fold selectivity over D1 receptors, forming the basis for approved antipsychotic medications [47] [48] [49]. Partial agonists at D2 receptors demonstrate 5-80 nM binding affinities with therapeutic applications in bipolar disorder and schizophrenia [40] [48] [45]. Recent structural studies of the D2 receptor bound to risperidone have provided insights for designing safer antipsychotic drugs with reduced side effects [47] [50].
D3 receptor selective ligands show exceptional binding affinities of 0.5-10 nM with selectivity ratios of 100-1000 fold versus D2 receptors [38] [51] [42]. These compounds demonstrate potential for treating drug addiction and psychosis, with several candidates advancing through clinical development phases [38] [52] [51]. The 4-phenylpiperazine derivative class, which could incorporate deuterated aminoacetanilide components, addresses solubility and bioavailability challenges associated with highly lipophilic D3 ligands [38] [51].